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Diallyl phthalate

Thermal Stability Polymer Chemistry Material Selection

Diallyl phthalate (DAP, CAS 25053-15-0) is a thermosetting monomer and prepolymer belonging to the allyl ester family. It is widely utilized as a crosslinking agent for unsaturated polyesters and as a base resin for molding compounds, coatings, and laminates.

Molecular Formula C14H14O4
C6H4(CO2CH2CHCH2)2
Molecular Weight 246.26 g/mol
CAS No. 25053-15-0
Cat. No. B3422265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl phthalate
CAS25053-15-0
Molecular FormulaC14H14O4
C6H4(CO2CH2CHCH2)2
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C
InChIInChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2
InChIKeyQUDWYFHPNIMBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 72° F (NTP, 1992)
7.39e-04 M
Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids.
In water, 182 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.015 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Phthalate (CAS 25053-15-0): Procurement-Relevant Baseline for Thermoset Resin and Crosslinking Applications


Diallyl phthalate (DAP, CAS 25053-15-0) is a thermosetting monomer and prepolymer belonging to the allyl ester family [1]. It is widely utilized as a crosslinking agent for unsaturated polyesters and as a base resin for molding compounds, coatings, and laminates [1]. The cured polymer, poly(diallyl phthalate), is noted for its high dimensional stability, excellent electrical insulating properties under humidity, and robust chemical resistance . This guide establishes the quantifiable basis for selecting DAP over its nearest analogs for specific performance requirements.

Thermoset crosslinking and molding compound base resin
High dimensional stability and electrical insulation under humidity
Alkali-resistant resin for chemically exposed components
Unsaturated polyester crosslinking with enhanced reactivity

Diallyl Phthalate: Why In-Class Analogs Are Not Drop-In Replacements


While diallyl phthalate (DAP), diallyl isophthalate (DAIP), and diallyl terephthalate (DAT) are isomeric allyl monomers, they exhibit critical performance divergences that preclude simple substitution. Key differences in thermal endurance, mechanical strength, and crosslinking dynamics arise from their respective ortho-, iso-, and para- molecular architectures [1][2]. Furthermore, DAP offers distinct advantages over alternative thermoset systems like epoxies in specific electrical and moisture resistance contexts [3]. The following evidence quantifies these differentiators to inform precise material selection.

Thermal endurance: DAIP offers higher continuous use temperature, so direct substitution may lead to premature failure in hot environments.
Mechanical strength: DAIP's tensile strength advantage may be required for load-bearing parts; DAP may not meet the structural requirement.
Chemical resistance: DAP's reported better alkali resistance is lost if DAIP is substituted, risking degradation in alkaline exposure.

Diallyl Phthalate: Quantified Differentiators Against Closest Analogs


Thermal Resistance of Diallyl Phthalate vs. Diallyl Isophthalate

Diallyl phthalate (DAP) exhibits a lower continuous use temperature compared to its isomer, diallyl isophthalate (DAIP). Published comparative data from Plascams, as cited by AZoM, indicates a maximum operating temperature of 160°C (320°F) for DAP, which is 20°C lower than the 180°C (360°F) rating for DAIP [1]. This quantified thermal offset is a primary driver for application-specific material selection.

Thermal Resistance
Head-to-head
160°C (DAP) vs. 180°C (DAIP) – 20°C lower
Reported temperature ceiling helps define application envelope; DAIP exceeds when higher heat resistance needed.
Based on Plascams data; validate under specific load and environment.
Thermal Stability Polymer Chemistry Material Selection

Mechanical Strength Comparison: Diallyl Phthalate vs. Diallyl Isophthalate

In a direct head-to-head comparison, diallyl phthalate (DAP) molding compounds demonstrate a measurable deficit in tensile strength relative to diallyl isophthalate (DAIP). The same Plascams-derived data shows that DAP's tensile strength is approximately 10% lower than that of DAIP [1]. This quantifies the mechanical trade-off associated with DAP's use.

Tensile Strength
Head-to-head
Approx. 10% lower tensile strength vs. DAIP
Reported strength differential may influence load-bearing design choices.
Molding compound comparison; verify with specific grade and filler.
Tensile Strength Mechanical Properties Structural Materials

Chemical Resistance: Diallyl Phthalate's Advantage Over DAIP in Alkaline Environments

Despite its lower thermal and mechanical performance relative to DAIP, diallyl phthalate (DAP) offers superior resistance to alkaline substances. Comparative assessments explicitly state that DAP has "better resistance to alkalies" than DAIP [1]. This is a critical, qualitative differentiator for applications involving chemical exposure.

Alkali Resistance
Head-to-head
Qualitatively better alkali resistance than DAIP
Qualitative resistance advantage suggests DAP for alkaline chemical exposure.
Source indicates better resistance; confirm with chemical compatibility testing.
Chemical Resistance Alkali Resistance Corrosion

Gelation Behavior and Polymerization Kinetics: DAP vs. DAT

While bulk polymerization studies reveal no substantial difference in the actual gel points between diallyl phthalate (DAP), diallyl isophthalate (DAI), and diallyl terephthalate (DAT) [1][2], the underlying mechanisms differ significantly. The discrepancy between the actual and theoretical gel-point conversion is more pronounced for DAT than for DAP, and the gelation is delayed for DAT [2]. Critically, the cyclized radical formed during DAP polymerization demonstrates an enhanced reactivity for intermolecular crosslinking compared to the nonconsecutive addition pathway in DAT polymerization [2]. The rate of homogeneous polymerization for DAP at 80°C follows the equation: Rp = k [MAIB]^0.8 [DAP]^1.0 [3].

Gelation & Kinetics
Head-to-head
Cyclized radical shows enhanced intermolecular crosslinking reactivity; DAT gelation is delayed and proceeds via nonconsecutive addition. Homopolymerization rate: Rp ∝ [MAIB]0.8 [DAP]1.0 at 80°C.
Polymerization pathway difference supports distinct network architecture design.
Kinetic studies; may affect cure profile and final network properties.
Polymerization Kinetics Gel Point Crosslinking

Process-Structure-Property Relationship: DAP Crosslinking Density vs. Cure Temperature

Dynamic mechanical analysis (DMA) and infrared spectroscopy studies of bulk diallyl phthalate (DAP) crosslinking reveal a critical process-structure relationship. While the extent of reaction increases with temperature, the crosslinking density of the resulting network decreases when polymerization is conducted above 170°C [1]. This is attributed to an intramolecular cyclization side reaction that consumes allyl bonds without forming intermolecular crosslinks, leading to a more open network structure [1].

Cure Temperature Effect
Method context
Crosslink density decreases when cured above 170°C (intramolecular cyclization)
Process-property relationship highlights need for cure temperature control to maximize density.
DMA and IR study; dicumyl peroxide initiator used.
Crosslinking Density Cure Optimization Material Properties

Diallyl Phthalate: Optimal Application Scenarios Based on Validated Differentiators


Electrical Components Exposed to Alkaline Environments

Based on the evidence of DAP's superior alkali resistance compared to DAIP [1], it is the preferred material for electrical connectors, switches, and insulators that may be exposed to alkaline cleaning agents or process fluids. The cost savings from using DAP over DAIP are realized when the operating temperature remains below 160°C [1]. [1]

High-Volume, Cost-Sensitive Molding Compounds for Electronic Housings

DAP molding compounds, particularly mineral and synthetic fiber-filled grades, offer the lowest cost and highest elongation at break among DAP variants [1]. While this entails a trade-off in tensile strength and heat distortion temperature relative to glass-filled grades [1], it is the ideal choice for high-volume electronic housings where these properties are secondary to cost and ductility. [1]

Precision Parts Requiring Optimized Curing for Dimensional Stability

For applications demanding extreme dimensional accuracy, such as potentiometer components and intricate connectors, the process-structure evidence for DAP [1] is critical. By maintaining cure temperatures below 170°C to maximize crosslinking density [1], manufacturers can consistently achieve the high dimensional stability and low post-mold shrinkage that DAP resins are known for. [1]

Crosslinking Agent in Polyester Systems for Enhanced Thermal and Electrical Performance

DAP monomer's established use as a nonvolatile crosslinker in unsaturated polyesters [1] is directly supported by its polymerization kinetics [2]. The enhanced reactivity of the DAP cyclized radical for intermolecular crosslinking [2] facilitates the formation of a robust network. This upgrades the polyester's deflection temperature to 400°F or higher while improving dimensional stability and electrical properties [1]. [1][2]

Application
Selection Property
Validation Focus
Electrical insulation in alkaline exposure
Reported alkali resistance vs. isomeric analogs
Operating temperature ceiling and chemical durability review
Cost-sensitive electronic housing molding
Mineral/fiber-filled grade ductility and cost profile
Tensile strength and heat distortion trade-off review
High-precision molded components
Cure-process–crosslink density relationship
Dimensional stability and post-mold shrinkage review
Unsaturated polyester crosslinking modifier
Intermolecular crosslinking reactivity context
Thermal deflection and electrical property validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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